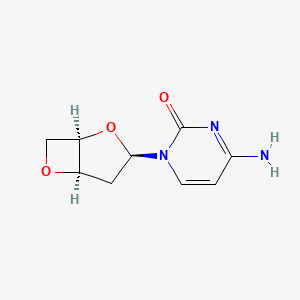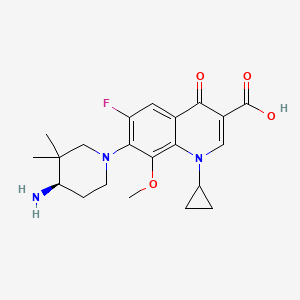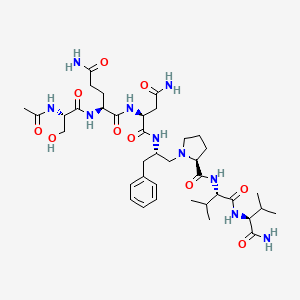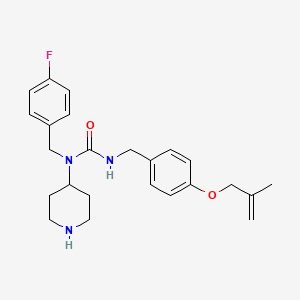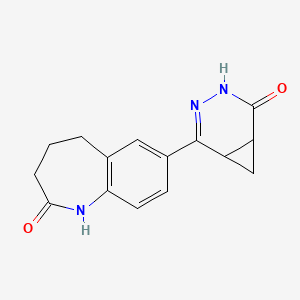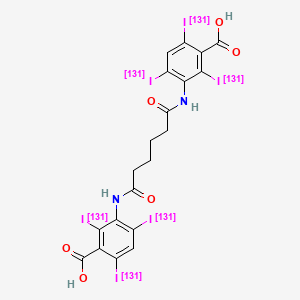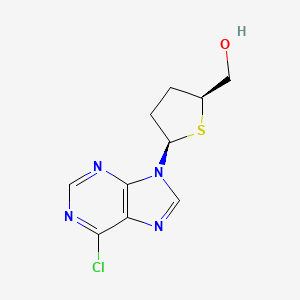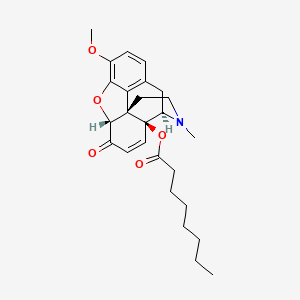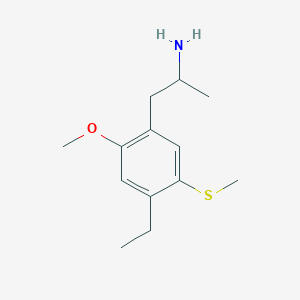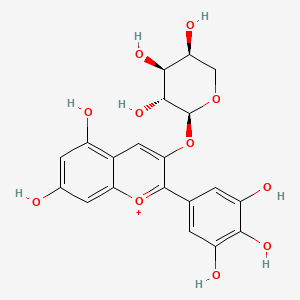
Delphinidin 3-arabinoside cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delphinidin 3-arabinoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and grapes. This compound is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Delphinidin 3-arabinoside cation can be synthesized through the glycosylation of delphinidin with arabinose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the attachment of the sugar moiety to the delphinidin molecule. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves the extraction of delphinidin from natural sources such as berries, followed by enzymatic or chemical glycosylation to attach the arabinose sugar. This process is optimized for large-scale production by using bioreactors and advanced purification techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Delphinidin 3-arabinoside cation undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the delphinidin molecule, which can participate in redox reactions and form stable complexes with metal ions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, leading to the formation of quinones and other oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce the compound, converting it into its leuco form.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives
Major Products Formed: The major products formed from these reactions include quinones, leucoanthocyanidins, and various substituted derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Delphinidin 3-arabinoside cation has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Research has shown that this compound has potential anticancer properties, inhibiting the growth of cancer cells and inducing apoptosis.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant additive .
Mécanisme D'action
The mechanism of action of delphinidin 3-arabinoside cation involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to cells.
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory pathways such as NF-κB and reduces the production of inflammatory cytokines.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt and MAPK .
Comparaison Avec Des Composés Similaires
Delphinidin 3-arabinoside cation is unique among anthocyanins due to its specific glycosylation with arabinose. Similar compounds include:
Delphinidin 3-glucoside: Glycosylated with glucose, it has similar antioxidant properties but different bioavailability.
Delphinidin 3-rutinoside: Glycosylated with rutinose, it exhibits enhanced stability and bioactivity.
Delphinidin 3-galactoside: Glycosylated with galactose, it has distinct biological activities and absorption characteristics .
Propriétés
Numéro CAS |
324533-67-7 |
|---|---|
Formule moléculaire |
C20H19O11+ |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1 |
Clé InChI |
XZUBZVMZVWFBNE-NTCOEUGSSA-O |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


